

Reactivity and stability of 6-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2,3-dihydrobenzofuran

Cat. No.: B067905

[Get Quote](#)

An In-depth Technical Guide on the Reactivity and Stability of **6-Bromo-2,3-dihydrobenzofuran**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of **6-Bromo-2,3-dihydrobenzofuran**. It is a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, stability profile, and reactivity in various chemical transformations. Detailed experimental protocols for its synthesis and representative reactions are provided, along with visualizations of key synthetic pathways. This guide is intended to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development, leveraging this versatile chemical scaffold.

Introduction

6-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound featuring a dihydrobenzofuran core substituted with a bromine atom on the benzene ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and its utility as a versatile synthetic building block.^{[1][2]} The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. Its applications are noted in the

development of potent inhibitors for the bromo and extra-terminal domain (BET) and as orally active ghrelin receptor inverse agonists.[\[1\]](#)[\[3\]](#) Understanding the reactivity and stability of this compound is crucial for its effective application in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of **6-Bromo-2,3-dihydrobenzofuran** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	189035-22-1	[4] [5]
Molecular Formula	C ₈ H ₇ BrO	[4] [5]
Molecular Weight	199.04 g/mol	[4]
Monoisotopic Mass	197.96803 g/mol	[5]
Appearance	White to off-white solid	[3]
Boiling Point	239.8 ± 29.0 °C (Predicted)	[3]
Density	1.582 ± 0.06 g/cm ³ (Predicted)	[3]
Water Solubility	Very slightly soluble (0.22 g/L at 25 °C)	[5]
SMILES	C1COC2=C1C=CC(=C2)Br	[4] [5]
InChIKey	BQWBDYZMUCSEHK- UHFFFAOYSA-N	[3] [5]

Stability and Storage

Proper storage is critical to maintain the integrity of **6-Bromo-2,3-dihydrobenzofuran**.

- Storage Conditions: The compound should be stored in a tightly sealed container in a dry environment at room temperature.[\[3\]](#)[\[5\]](#)

- Degradation: While specific degradation pathways for **6-Bromo-2,3-dihydrobenzofuran** are not extensively documented in the provided results, related benzofuran structures can undergo microbial degradation. For instance, *Pseudomonas putida* can transform dibenzofuran via dioxygenation and meta-cleavage pathways.^[6] The dihydrobenzofuran core's stability can be influenced by factors such as pH, light, and temperature, though specific quantitative data is not available.

Reactivity and Synthetic Applications

The reactivity of **6-Bromo-2,3-dihydrobenzofuran** is primarily dictated by the bromine-substituted aromatic ring and the dihydrofuran moiety.

General Reactivity

The 2,3-dihydrobenzofuran core is a common motif in natural products and pharmaceuticals.^[7] The bromine atom at the 6-position is a key functional group that allows for various synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, making halogen-substituted benzofurans critical intermediates in organic synthesis.^[8]

Key Synthetic Applications

- Ghrelin Receptor Inverse Agonists: **6-Bromo-2,3-dihydrobenzofuran** is utilized in the preparation of 2-alkylamino nicotinamide analogs, which function as orally active inverse agonists for the ghrelin receptor.^[3] This application highlights its role as a scaffold in constructing molecules that modulate important biological pathways.
- BET Inhibitors: The dihydrobenzofuran core is central to a series of highly potent and selective inhibitors of the second bromodomain (BD2) of the bromo and extra-terminal domain (BET) family of proteins.^{[1][2]} Optimization of these compounds involved modifying the dihydrobenzofuran scaffold to improve metabolic stability and solubility, leading to the development of drug candidates with favorable pharmacokinetic profiles.^[1]
- Endothelin Receptor Antagonist: The compound has been identified as an endothelin receptor antagonist, inhibiting the binding of endothelin to its receptors.^[4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the title compound.

Synthesis of 6-Bromo-2,3-dihydrobenzofuran

A common synthetic route involves the cyclization of a brominated phenoxy-ethanol derivative. The following protocol is based on literature precedents for similar transformations.[\[3\]](#)

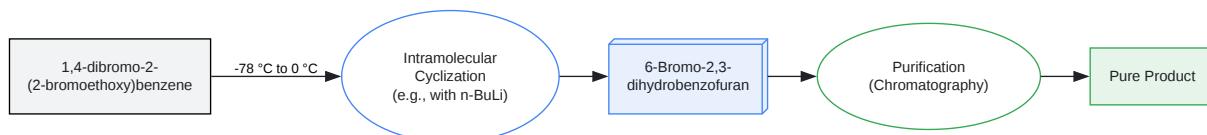
Reaction Scheme: 1,4-dibromo-2-(2-bromoethoxy)benzene → **6-Bromo-2,3-dihydrobenzofuran**

Procedure:

- To a solution of 1,4-dibromo-2-(2-bromoethoxy)benzene in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), cool the reaction mixture to -78 °C.
- Slowly add a solution of n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.
- Allow the mixture to warm to 0 °C and continue stirring for an additional 2 hours.
- Monitor the reaction for completion using a suitable technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction by pouring the mixture into ice water.
- Adjust the pH of the aqueous solution to ~3 using 2 N hydrochloric acid.
- Extract the aqueous phase three times with a solvent mixture of ethyl acetate/hexane (3:1, v/v).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **6-Bromo-2,3-dihydrobenzofuran**.

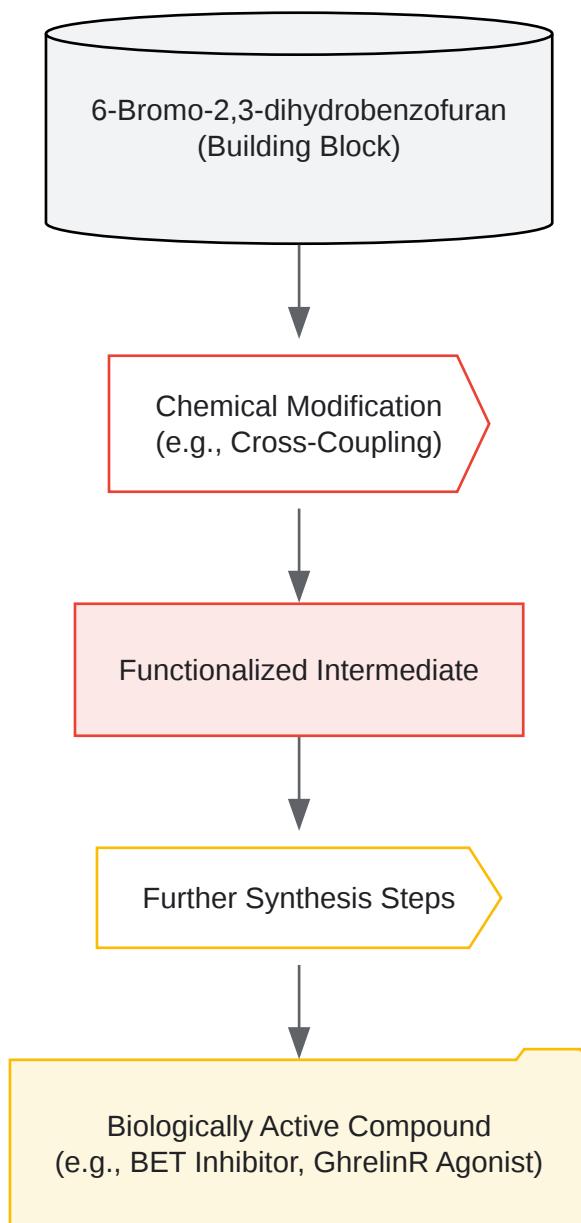
Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to **6-Bromo-2,3-dihydrobenzofuran**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Bromo-2,3-dihydrobenzofuran**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for drug development applications.

Conclusion

6-Bromo-2,3-dihydrobenzofuran is a stable, solid compound with significant utility in synthetic and medicinal chemistry. Its stability under standard laboratory conditions, combined with the reactivity conferred by the C-Br bond, makes it an invaluable building block for creating complex molecules. Its demonstrated role in the synthesis of potent BET inhibitors and ghrelin receptor modulators underscores its importance for drug discovery professionals. The protocols

and data presented in this guide offer a foundational resource for scientists working with this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-BROMO-2,3-DIHYDRO-BENZOFURAN | 189035-22-1 [amp.chemicalbook.com]
- 4. 6-Bromo-2,3-dihydrobenzofuran | 189035-22-1 | PHA03522 [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated *Pseudomonas putida* strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reactivity and stability of 6-Bromo-2,3-dihydrobenzofuran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067905#reactivity-and-stability-of-6-bromo-2-3-dihydrobenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com